2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and its role in the development of new pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohol or amine derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with active sites of enzymes, inhibiting their function or modulating their activity. The methoxyphenyl moiety may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide include:
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-18-7-11-21(12-8-18)25-29-30-26(31(25)22-13-9-19(2)10-14-22)34-17-24(32)28-27-16-20-5-4-6-23(15-20)33-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
UOSUPQRZRMLROG-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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